molecular formula C20H12N2S2 B2912174 (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile CAS No. 868154-79-4

(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile

Cat. No. B2912174
CAS RN: 868154-79-4
M. Wt: 344.45
InChI Key: AJVZBPRZLBFBEE-GZTJUZNOSA-N
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Description

(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiazole family and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

((2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile has been found to have a range of potential scientific research applications. One area of interest is in the development of new anti-cancer drugs. Studies have shown that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Another area of interest is in the development of new anti-inflammatory drugs. Studies have shown that (this compound)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of ((2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile is not fully understood. However, studies have suggested that this compound may exert its anti-cancer and anti-inflammatory effects by modulating various signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile exhibits a range of interesting biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using ((2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it a promising candidate for the development of new drugs in these areas. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize the compound for specific applications.

Future Directions

There are several future directions for the study of ((2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile. One area of interest is in the development of new anti-cancer drugs based on this compound. Further studies are needed to better understand the mechanism of action and to optimize the compound for specific types of cancer.
Another area of interest is in the development of new anti-inflammatory drugs. Studies are needed to further elucidate the anti-inflammatory mechanism of action and to optimize the compound for specific inflammatory conditions.
Finally, there is potential for the development of new imaging agents based on (this compound)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile. Studies have shown that this compound exhibits fluorescent properties, which could be useful for imaging applications.
Conclusion:
In conclusion, (this compound)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile is a promising compound with a range of potential scientific research applications. The synthesis method has been well-established, and studies have shown that this compound exhibits potent anti-cancer and anti-inflammatory activity. Further studies are needed to better understand the mechanism of action and to optimize the compound for specific applications.

Synthesis Methods

The synthesis of ((2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile has been reported in several scientific papers. One such method involves the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with 4-amino-2-(naphthalen-2-yl)thiazole in the presence of potassium carbonate and copper powder. The resulting product is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the final product.

properties

IUPAC Name

(E)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2S2/c21-12-17(11-18-6-3-9-23-18)20-22-19(13-24-20)16-8-7-14-4-1-2-5-15(14)10-16/h1-11,13H/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVZBPRZLBFBEE-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=CC4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=C/C4=CC=CS4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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